molecular formula C12H17ClFN B1442483 (S)-3-(4-Fluorobenzyl)piperidine hydrochloride CAS No. 745822-33-7

(S)-3-(4-Fluorobenzyl)piperidine hydrochloride

Cat. No. B1442483
M. Wt: 229.72 g/mol
InChI Key: MVDNGUDOVPBOPT-MERQFXBCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

This compound is used as a reactant in the synthesis of 4-(Substituted-benzyl)piperidines and (±)-3-(Substituted-benzyl)pyrrolidines . It is an important and valuable pharmaceutical intermediate .


Molecular Structure Analysis

The molecular formula of this compound is C12H17ClFN . The SMILES string representation is FC(C=C1)=CC=C1CC2CCNCC2.Cl .


Chemical Reactions Analysis

As a reactant, it is used in the synthesis of 4-(Substituted-benzyl)piperidines and (±)-3-(Substituted-benzyl)pyrrolidines . It is an important and valuable pharmaceutical intermediate .


Physical And Chemical Properties Analysis

The compound is a solid . The molecular weight is 229.72 g/mol .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : A study reported the synthesis of 3-(4-Fluorobenzyl)-8-hydroxy-(1,2,3,4)-tetrahydrochromeno[3,4-c]pyridin-5-one, which was prepared from resorcinol and methyl-4-oxo-3-piperidine carboxylate hydrochloride through two reactions. The structures were confirmed by various spectroscopic methods (Y. Duan-zhi, 2005).

  • Structural Characterizations : Another study involved the synthesis and structural characterizations of 4-fluorobenzyl-spiro(N/O)cyclotriphosphazene derivatives, starting from tetrachloro-4-fluorobenzyl-spiro(N/O)cyclotriphosphazene. The structural confirmation was achieved using elemental analysis, mass spectrometry, FTIR, NMR data, and X-ray crystallography (Arzu Binici et al., 2021).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of soap and water . If eye contact occurs, rinse cautiously with water for several minutes .

properties

IUPAC Name

(3S)-3-[(4-fluorophenyl)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN.ClH/c13-12-5-3-10(4-6-12)8-11-2-1-7-14-9-11;/h3-6,11,14H,1-2,7-9H2;1H/t11-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVDNGUDOVPBOPT-MERQFXBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CC2=CC=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CNC1)CC2=CC=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-(4-Fluorobenzyl)piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-3-(4-Fluorobenzyl)piperidine hydrochloride
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(S)-3-(4-Fluorobenzyl)piperidine hydrochloride
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(S)-3-(4-Fluorobenzyl)piperidine hydrochloride
Reactant of Route 4
(S)-3-(4-Fluorobenzyl)piperidine hydrochloride
Reactant of Route 5
(S)-3-(4-Fluorobenzyl)piperidine hydrochloride
Reactant of Route 6
(S)-3-(4-Fluorobenzyl)piperidine hydrochloride

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